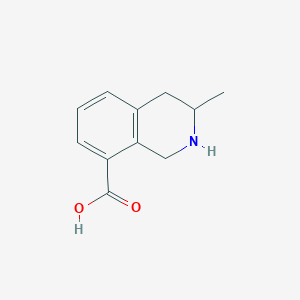

3-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid

CAS No.:

Cat. No.: VC15990580

Molecular Formula: C11H13NO2

Molecular Weight: 191.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13NO2 |

|---|---|

| Molecular Weight | 191.23 g/mol |

| IUPAC Name | 3-methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid |

| Standard InChI | InChI=1S/C11H13NO2/c1-7-5-8-3-2-4-9(11(13)14)10(8)6-12-7/h2-4,7,12H,5-6H2,1H3,(H,13,14) |

| Standard InChI Key | SIMCWOBXDYYSSB-UHFFFAOYSA-N |

| Canonical SMILES | CC1CC2=C(CN1)C(=CC=C2)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 3-methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid consists of a tetrahydroisoquinoline scaffold—a six-membered benzene ring fused to a six-membered piperidine ring. The 3-methyl group introduces chirality, with the (R)-enantiomer being the most studied configuration . The carboxylic acid moiety at the 8-position enhances polarity, influencing solubility and binding interactions with biological targets .

Table 1: Molecular Properties of 3-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic Acid

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃NO₂ |

| Molecular Weight | 191.23 g/mol |

| IUPAC Name | (3R)-3-methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid |

| Canonical SMILES | CC1CC2=C(CN1)C(=CC=C2)C(=O)O |

| Chiral Centers | 1 (C3) |

The stereochemistry at C3 critically determines its biological activity, as evidenced by enantioselective interactions with enzymes such as D-amino acid oxidase .

Spectroscopic and Computational Data

Nuclear magnetic resonance (NMR) studies confirm the bicyclic structure, with distinctive signals for the methyl group (δ ~1.2 ppm) and carboxylic proton (δ ~12.5 ppm). Density functional theory (DFT) calculations predict a puckered conformation of the piperidine ring, which may influence binding to flat enzymatic active sites .

Synthesis and Enantioselective Production

Chemoenzymatic Deracemization

Recent advances employ D-amino acid oxidase (DAAO) from Fusarium solani for kinetic resolution of racemic mixtures . In this process, the (S)-enantiomer is selectively oxidized to the imine, while the (R)-enantiomer remains unreacted. Subsequent reduction with ammonia-borane achieves deracemization, producing the (R)-enantiomer with >99% ee . This method has been scaled to gram quantities, achieving 82% isolated yield for related tetrahydroisoquinoline carboxylic acids .

Table 2: Comparison of Synthesis Methods

| Method | Enantiomeric Excess | Yield (%) | Scalability |

|---|---|---|---|

| Pictet-Spengler | <50% | 35–45 | Moderate |

| Chemoenzymatic | >99% | 70–82 | High |

Biological Activities and Mechanisms

Neuroprotective Effects

The (R)-enantiomer demonstrates potent neuroprotection in rodent models of Parkinson’s disease, reducing dopamine neuron loss induced by MPTP and rotenone . Mechanistic studies attribute this effect to dual inhibition of monoamine oxidase (MAO) A and B, decreasing oxidative stress by suppressing hydroxyl radical (·OH) formation . Comparative studies show 3-methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid is 57–80 times more effective than acyclic analogues in preserving striatal dopamine levels .

Antiviral Activity

Structural analogs of this compound exhibit inhibitory activity against hepatitis C virus (HCV) NS3 protease, with half-maximal inhibitory concentrations (IC₅₀) as low as 0.015 μM . X-ray crystallography reveals that the tetrahydroisoquinoline core forms a macrocyclic conformation, enabling hydrophobic interactions with the Ala156 methyl group of the protease . Substitution at the 8-position with carboxylic acid enhances binding affinity by 40-fold compared to ester derivatives .

Comparative Analysis with Related Compounds

Positional Isomers

Methyl substitution at the 1-position (e.g., 1-methyl-TIQ) increases MAO-B selectivity but reduces solubility due to the absence of the carboxylic acid group . Conversely, 7-carboxylate esters (e.g., methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate) exhibit improved blood-brain barrier penetration but lower enzymatic stability .

Chiral Derivatives

The (S)-enantiomer of 3-methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid shows negligible MAO inhibition, underscoring the importance of the (R)-configuration for neuroprotection . In contrast, both enantiomers display comparable antiviral activity, suggesting a different binding mode for HCV protease .

Applications and Future Directions

Pharmacological Development

Ongoing clinical trials explore this compound as a disease-modifying agent for Parkinson’s disease, leveraging its MAO inhibition and antioxidant properties . Preformulation studies indicate compatibility with oral administration, though prodrug strategies may enhance bioavailability.

Synthetic Building Blocks

The carboxylic acid moiety enables conjugation to peptides and nanoparticles, facilitating targeted drug delivery . Researchers have synthesized dimeric derivatives with enhanced antiviral potency by linking two tetrahydroisoquinoline units via ester bonds .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume